![molecular formula C11H11NO3 B1519461 6-アセチル-4-メチル-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オン CAS No. 26518-72-9](/img/structure/B1519461.png)
6-アセチル-4-メチル-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オン
概要
説明
6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound featuring a fused benzene and oxazine ring system
科学的研究の応用
Chemistry:
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structure can be modified to create various derivatives with potential pharmaceutical applications.
Biology and Medicine:
Research has explored the use of this compound in developing pharmaceutical agents, particularly as enzyme inhibitors or as components in drug delivery systems. Its unique structure allows for specific interactions with biological targets.
Industry:
In industrial applications, 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used in the synthesis of polymers and as an intermediate in the production of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate intermediates. One common method starts with the condensation of a 2-aminophenol derivative with an acylating agent. This reaction proceeds under mild to moderate conditions, typically requiring a catalyst such as a Lewis acid (e.g., zinc chloride) and an organic solvent like toluene or dichloromethane.
Industrial Production Methods:
On an industrial scale, the production of this compound involves similar principles but optimized for higher yield and efficiency. The use of continuous flow reactors and high-throughput screening can enhance reaction rates and product purity. Environmental considerations are also taken into account, such as the minimization of solvent waste and the use of greener alternatives.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the oxazinone ring can yield corresponding amines. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the benzene ring. Common reagents include halogens (for electrophilic) and strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions:
The compound's reactions often require specific reagents:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution.
Major Products:
Oxidation: Forms quinone derivatives.
Reduction: Yields amines.
Substitution: Substituted derivatives depending on the nucleophile or electrophile used.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes. Its oxazine ring can engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity. Pathways involved typically include inhibition of enzymatic activity or disruption of specific protein-protein interactions.
類似化合物との比較
4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
6-Acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one
6-Chloro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
特性
IUPAC Name |
6-acetyl-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARZBZOCCAOBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
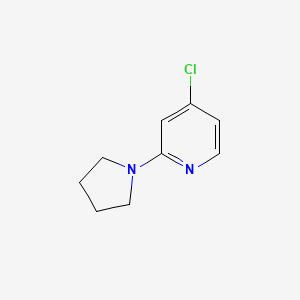


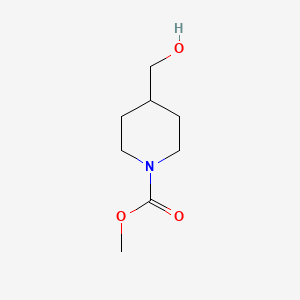
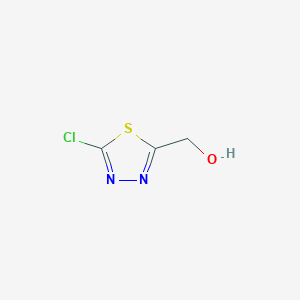
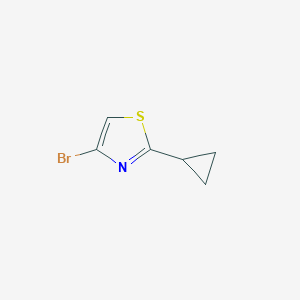
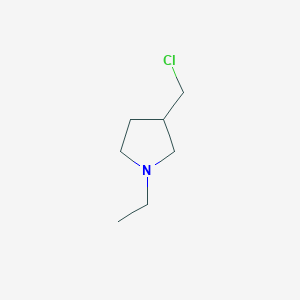
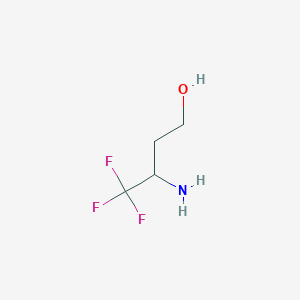
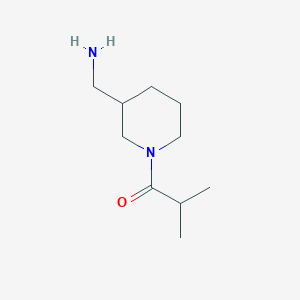
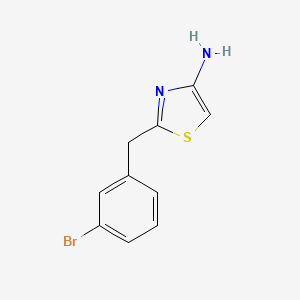
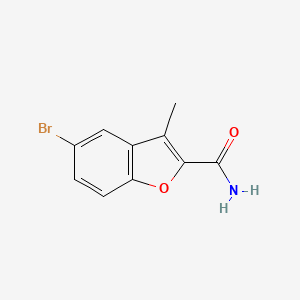
![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
